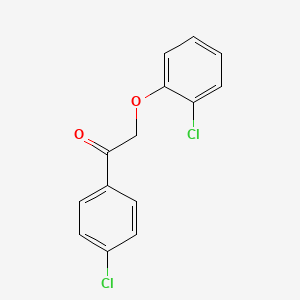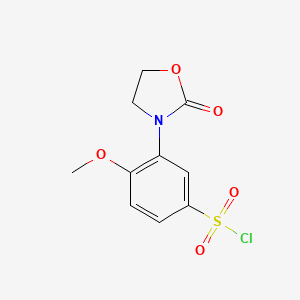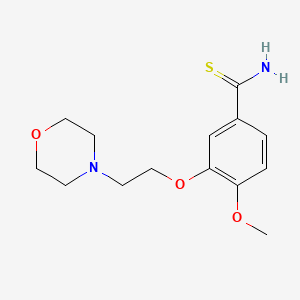
4-Methoxy-3-(2-morpholinoethoxy)benzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(2-morpholinoethoxy)benzothioamide is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzothioamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-(morpholino)ethanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(2-morpholinoethoxy)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Methoxy-3-(2-morpholinoethoxy)benzothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(2-morpholinoethoxy)benzothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile
- 4-Methoxy-3-(2-morpholinoethoxy)benzamide
Uniqueness
4-Methoxy-3-(2-morpholinoethoxy)benzothioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of a methoxy group, morpholinoethoxy group, and benzothioamide moiety makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H20N2O3S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
4-methoxy-3-(2-morpholin-4-ylethoxy)benzenecarbothioamide |
InChI |
InChI=1S/C14H20N2O3S/c1-17-12-3-2-11(14(15)20)10-13(12)19-9-6-16-4-7-18-8-5-16/h2-3,10H,4-9H2,1H3,(H2,15,20) |
Clave InChI |
CLRPAMAHKWLEFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=S)N)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)


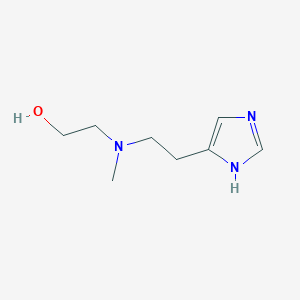
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
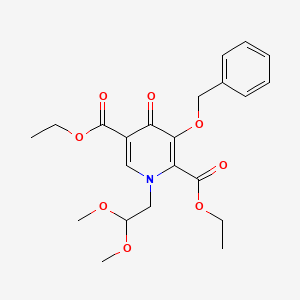

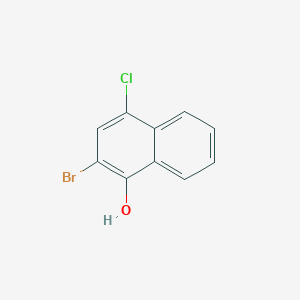
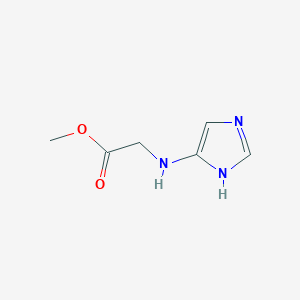
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
